N-(furan-2-ylmethyl)-N-methyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
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Description
N-(furan-2-ylmethyl)-N-methyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-N-methyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of functional groups that may contribute to its biological properties.
While specific mechanisms for this compound are still under investigation, its structural features suggest potential interactions with various biological targets, including:
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors.
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCC827 | 6.26 ± 0.33 |
Compound B | NCI-H358 | 6.48 ± 0.11 |
Target Compound | A549 | TBD |
These findings suggest that the target compound may exhibit similar or enhanced activity against specific cancer types.
Neuropharmacological Effects
The piperazine structure in the compound indicates potential antidepressant or anxiolytic effects. Compounds with similar structures have shown promise in preclinical models:
- Antidepressant Activity : Studies on piperazine derivatives have indicated modulation of serotonin and dopamine pathways, which are critical in mood regulation.
Case Studies
-
Case Study on Antitumor Activity :
- A study involving a series of sulfonamide derivatives demonstrated that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF7). The target compound's structural analogs showed IC50 values ranging from 0.01 µM to 0.03 µM against MCF7 cells, indicating its potential as an effective anticancer agent.
-
Neuropharmacological Evaluation :
- In a preclinical evaluation, derivatives of piperazine were tested for antidepressant-like effects in animal models. Results indicated significant reductions in depressive behaviors, supporting further exploration of this compound for treating mood disorders.
Research Findings
Research has consistently shown that compounds with furan and piperazine moieties possess diverse biological activities:
- Antimicrobial Activity : Some studies indicate that related compounds exhibit antibacterial properties, suggesting a broad therapeutic potential.
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit key enzymes involved in tumor progression and neurodegeneration.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-24(18-21-8-5-17-30-21)31(28,29)22-11-9-19(10-12-22)23(27)26-15-13-25(14-16-26)20-6-3-2-4-7-20/h2-12,17H,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTHAJSAHHWRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.